4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of naphthalene and anthracene moieties attached to a biphenyl core. It is often used in advanced materials science and organic electronics due to its excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of naphthalene and anthracene are coupled with a biphenyl halide under palladium catalysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photovoltaics: Employed in organic photovoltaic cells as a light-absorbing material.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Material Science: Investigated for its potential in creating advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl primarily involves its interaction with light and electric fields. The compound’s molecular structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and photovoltaic cells. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(10-(phenyl)anthracen-9-yl)-1,1’-biphenyl
- 4,4’-Bis(10-(pyren-1-yl)anthracen-9-yl)-1,1’-biphenyl
- 4,4’-Bis(10-(fluoren-1-yl)anthracen-9-yl)-1,1’-biphenyl
Uniqueness
4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl is unique due to the presence of naphthalene moieties, which enhance its photophysical properties compared to other similar compounds. This makes it particularly effective in applications requiring high luminescence and stability.
Properties
IUPAC Name |
9-naphthalen-1-yl-10-[4-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]phenyl]anthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H38/c1-3-19-45-41(15-1)17-13-29-47(45)59-53-25-9-5-21-49(53)57(50-22-6-10-26-54(50)59)43-35-31-39(32-36-43)40-33-37-44(38-34-40)58-51-23-7-11-27-55(51)60(56-28-12-8-24-52(56)58)48-30-14-18-42-16-2-4-20-46(42)48/h1-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUZCVTVOQHYBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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